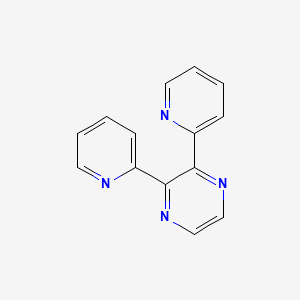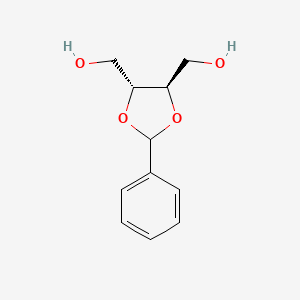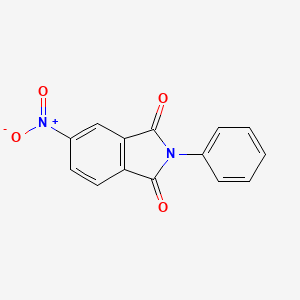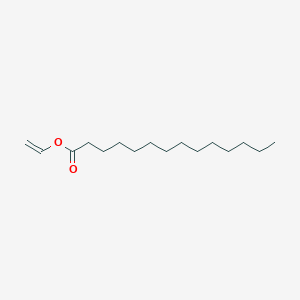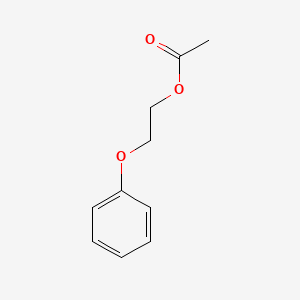
2-Phenoxyethyl acetate
Vue d'ensemble
Description
2-Phenoxyethyl acetate is a chemical compound with the molecular formula C10H12O3 . It is also known by other names such as 2-Phenoxyethanol acetate and Acetic acid 2-phenoxyethyl ester . This compound is a valued natural volatile ester with a rose-like odor and is widely used to add scent or flavor to cosmetics, soaps, foods, and drinks .
Synthesis Analysis
The synthesis of 2-phenoxyethanol (ethylene glycol monophenyl ether), which is a key component of 2-Phenoxyethyl acetate, can be achieved via the reaction between phenol and ethylene carbonate. This process is catalyzed by Na-mordenite catalysts and serves as an alternative to the industrial process that uses ethylene oxide and homogeneous basic conditions .Molecular Structure Analysis
The molecular structure of 2-Phenoxyethyl acetate consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The molecular weight of this compound is 180.2005 .Physical And Chemical Properties Analysis
2-Phenoxyethyl acetate is a colorless to slightly yellow oily liquid . It has a molecular weight of 180.2005 .Applications De Recherche Scientifique
Anaerobic Ether Cleavage
2-Phenoxyethanol, closely related to 2-Phenoxyethyl acetate, is studied for its anaerobic conversion into phenol and acetate by a specific anaerobic bacterium. This process involves the oxidation of acetaldehyde, a significant step in biodegradation. The molecular integrity of the glycolic unit is retained throughout this transformation, suggesting potential applications in environmentally-friendly waste management and bioremediation techniques (Speranza et al., 2002).
Organometallic Chemistry
Research into triorganotin(IV) derivatives of hydroxyaryl alkylidene amino acetic acid, which shares structural similarities with 2-Phenoxyethyl acetate, highlights its relevance in organometallic chemistry. These studies offer insights into the synthesis and structural characterization of such compounds, opening avenues for novel applications in materials science and catalysis (Baul et al., 2002).
Nickel-Catalyzed Hydrodeacetoxylation
Research on the selective deoxygenation of phenolics through nickel-catalyzed hydrodeacetoxylation of aryl acetates, including structures similar to 2-Phenoxyethyl acetate, reveals potential applications in synthetic organic chemistry. This method is significant for producing deoxygenated arenes, crucial in pharmaceuticals and agrochemicals manufacturing (de Smet et al., 2022).
Antioxidant Phenolic Compounds
Studies on phenolic compounds in walnut kernels show that structures similar to 2-Phenoxyethyl acetate, like ethyl gallate, exhibit significant antioxidant activities. This research suggests potential applications of these compounds in nutraceuticals and functional foods due to their health-promoting properties (Zhang et al., 2009).
Biodegradation of Phenolic Compounds
Research into the biodegradation of phenolic compounds and their metabolites using microbial fuel cells demonstrates the potential of such systems in treating contaminated groundwater. The study suggests applications in environmental remediation and sustainable wastewater treatment (Hedbávná et al., 2016).
Biocompatible Polymers
The development of biocompatible and degradable polymers based on poly(2-hydroxyethyl methacrylate), related to 2-Phenoxyethyl acetate, highlights its potential application in biomedical fields. These polymers are suitable for various biomedical applications, including drug delivery systems and tissue engineering (Zhang et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
2-phenoxyethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-9(11)12-7-8-13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFKYDMBUMLWDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863706 | |
| Record name | 2-Phenoxyethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxyethyl acetate | |
CAS RN |
6192-44-5 | |
| Record name | Ethanol, 2-phenoxy-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6192-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenoxyethyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006192445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenoxyethyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenoxyethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PHENOXYETHYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GCC4DJI6TL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-phenoxyethyl acetate synthesized, and what are some byproducts of its synthesis?
A1: 2-Phenoxyethyl acetate can be synthesized via the reaction of ethylene oxide with phenyl acetate in the presence of a base catalyst. [, ] This reaction can produce several byproducts, including 2-acetyloxyethyl phenyl carbonate and ethylene diacetate. [] The formation of these byproducts highlights the importance of careful reaction optimization and purification techniques when synthesizing 2-phenoxyethyl acetate.
Q2: What analytical techniques are used to identify and characterize 2-phenoxyethyl acetate?
A2: A combination of analytical techniques can be employed to characterize 2-phenoxyethyl acetate. Gas chromatography-mass spectrometry (GC-MS) is helpful in identifying the compound within a mixture and can differentiate it from other byproducts. [] To confirm the structure and analyze its purity, a combination of Nuclear Magnetic Resonance spectroscopy (NMR) - both proton (~1H) and carbon (~13C) - along with Fourier-transform infrared spectroscopy (FT-IR) and Electron ionization-mass spectrometry (EI-MS) are used. [] These techniques provide complementary information about the compound's structure, bonding, and fragmentation patterns.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide](/img/structure/B1584626.png)
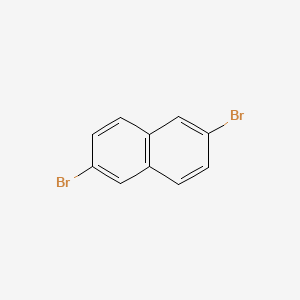

![3-Bromofuro[3,2-b]pyridine](/img/structure/B1584629.png)

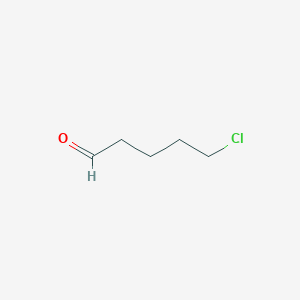
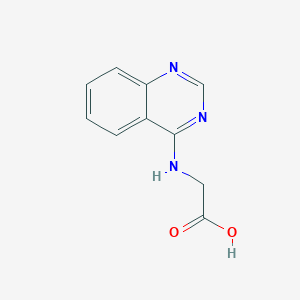
![2-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1584634.png)
